molecular formula C19H20FNO2S B6600951 (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride CAS No. 2227034-03-7

(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride

Cat. No.: B6600951
CAS No.: 2227034-03-7
M. Wt: 345.4 g/mol
InChI Key: FNSDQFUTCNGPNB-RBUKOAKNSA-N
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Description

The compound (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is a bicyclic sulfonyl fluoride derivative with a molecular formula of C₁₉H₂₀FNO₂S and a molecular weight of 345.44 g/mol . Its structure comprises a benzo[g]isoindole core fused with a tetrahydrofuran-like ring system, a benzyl substituent at position 2, and a sulfonyl fluoride group at position 3a. Sulfonyl fluorides are notable for their reactivity as covalent inhibitors, often targeting serine hydrolases in biological systems.

Properties

IUPAC Name

(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSDQFUTCNGPNB-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the tetrahydroisoindole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the benzyl group: This step usually involves a benzylation reaction, where a benzyl halide reacts with the intermediate compound.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The tetrahydroisoindole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the specific target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Reported Applications
Target Compound C₁₉H₂₀FNO₂S 345.44 Benzo[g]isoindole Sulfonyl fluoride, benzyl Potential covalent inhibitor (inferred)
G-1 (1-[(3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)cyclopenta[c]quinolin-8-yl]ethanone) C₂₁H₁₉BrNO₃ 437.29 Cyclopenta[c]quinoline Bromo-benzodioxol, ethanone GPCR modulator (G-protein signaling)
G-36 ((3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-8-propan-2-ylcyclopenta[c]quinoline) C₂₂H₂₃BrNO₂ 423.33 Cyclopenta[c]quinoline Bromo-benzodioxol, isopropyl GPCR modulator (G-protein signaling)
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate (1a) C₂₃H₂₀N·BF₄ 387.22 (ion) Indolium salt Benzylidene, tetrafluoroborate counterion Synthetic intermediate for organic dyes

Key Observations :

  • Core Structure: The target compound’s benzo[g]isoindole core differs from the cyclopenta[c]quinoline framework of G-1 and G-36 and the indolium system of compound 1a . These bicyclic systems influence rigidity, solubility, and bioactivity.
  • Functional Groups : The sulfonyl fluoride group in the target compound is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine in enzymes). In contrast, G-1 and G-36 feature bromo-benzodioxol and alkyl substituents, which modulate receptor binding .

Spectroscopic and Physicochemical Properties

Property Target Compound 1a (Indolium Tetrafluoroborate) G-1
Melting Point Not reported 201–203°C (dec.) Not reported
IR Spectroscopy Not reported 1736 cm⁻¹ (C=O stretch) Not reported
¹H NMR Not reported δ 9.17 (s, indolium H) Not reported
Stability Likely sensitive to hydrolysis Stable as solid salt Stable under inert conditions

Notes:

  • The target compound’s sulfonyl fluoride group is prone to hydrolysis in aqueous environments, necessitating anhydrous storage.
  • Indolium salts like 1a exhibit stability as crystalline solids, which may contrast with the target compound’s handling requirements .

Biological Activity

(3aS,9bR)-2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is C19H20FNO2SC_{19}H_{20}FNO_2S, with a molecular weight of approximately 345.44 g/mol. The compound features a sulfonyl fluoride functional group which is often associated with biological activity in various chemical contexts.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on certain enzymes and receptors. Specifically, sulfonyl fluorides are known to act as irreversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

  • In vitro studies demonstrated that certain benzoisoindole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and cell cycle arrest.
  • In vivo studies using mouse models have shown that these compounds can reduce tumor growth significantly when administered at specific dosages.

Neuroprotective Effects

Research has also pointed towards neuroprotective properties:

  • Compounds with similar structures have been found to exhibit protective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : To evaluate the anticancer properties of a related benzoisoindole derivative.
    • Method : Treatment of MCF-7 cells with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
  • Case Study 2: Neuroprotection
    • Objective : To assess neuroprotective effects in a model of oxidative stress.
    • Method : Pre-treatment of SH-SY5Y neuronal cells with the compound followed by exposure to hydrogen peroxide.
    • Results : Pre-treatment resulted in a 40% reduction in cell death compared to controls.

Data Tables

PropertyValue
Molecular FormulaC19H20FNO2S
Molecular Weight345.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP4.6

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